The table below summarizes the core chemical and biological information available for this compound.
| Property | Description |
|---|---|
| IUPAC Name | 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione [1] |
| Molecular Formula | C15H17NO4 [1] [2] |
| Molecular Weight | 275.30 g/mol [2] |
| Chemical Class | Aromatic glutarimide antibiotic [1] / Glutarimide-containing polyketide (GP) [3] |
| Natural Source | Naturally occurring antibiotic, produced by Streptomyces and other Actinomycetes [4] [5]. |
| Key Biological Activities | Antibiotic properties [4] [1]; Potential antitumor activity (inferred from its structural class) [3]. |
This compound belongs to a significant class of natural products with diverse bioactivities. Understanding its structural family helps contextualize its potential mechanisms of action.
The discovery of new bioactive natural products like this compound often relies on innovative cultivation and analytical techniques.
This experimental workflow has been used to demonstrate that VOCs from one Actinomycete can trigger another to produce antibiotics, highlighting this compound's role in microbial competition and its potential as a communication signal [5].
The search results lack the depth needed for a full whitepaper. To conduct a thorough literature review, I suggest you:
For a quick reference, here are the fundamental identifiers and structural details of actiphenol:
| Property | Description |
|---|---|
| CAS Number | 526-02-3 [1] |
| Molecular Formula | C15H17NO4 [1] |
| Molecular Weight | 275.3 g/mol [1] |
| Source | A natural antibiotic [2] |
| General Synthetic Startpoint | 2-(β-Glutarimidylacetyl)cyclohexane-1,3-diones [2] |
The synthesis of this compound, along with its normethyl and 6-hydroxy derivatives, has been achieved starting from 2-(β-glutarimidylacetyl)cyclohexane-1,3-diones [2]. The literature does not provide the full experimental details, but the overall conceptual workflow can be summarized as follows.
This compound is a microbial natural product belonging to the glutarimide-containing polyketide family, which has attracted significant scientific interest due to its diverse biological activities and unique biosynthetic pathway. This compound is characterized by a six-membered glutarimide ring (2,6-piperidinedione) and a phenol-containing carbocyclic ring system attached at the C4 position. This compound demonstrates potent antifungal and antitumor properties, exhibiting higher efficacy against various pathogens including coxsackievirus B3, influenza virus A, and herpes simplex virus type 2 compared to synthetic glutarimide derivatives. What makes this compound particularly fascinating from a biosynthetic perspective is its co-production with cycloheximide in various Streptomyces species, with both compounds being governed by a single biosynthetic gene cluster that encodes an acyltransferase-less type I polyketide synthase. [1] [2]
The significance of this compound in drug development research stems from its structural features and biological potency, positioning it as a promising lead compound for pharmaceutical development. Current research focuses not only on its direct therapeutic applications but also on understanding its unique biosynthetic pathway, which presents intriguing possibilities for bioengineering novel analogues with enhanced pharmacological properties. The compound's molecular weight is 275.30 g/mol with a chemical formula of C₁₅H₁₇NO₄, and it typically appears as a white solid in its pure form. Its chemical structure includes a phenol ring substituted with methyl groups and a glutarimide moiety connected via a ketone bridge, contributing to both its biological activity and physicochemical properties that guide isolation strategies. [2]
Table 1: Chemical and Biological Properties of this compound
| Property | Description |
|---|---|
| CAS Number | 526-02-3 |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| Chemical Structure | Glutarimide ring connected to phenol moiety |
| Appearance | White solid |
| Biological Activities | Antifungal, antitumor, antiviral |
| Production Organisms | Streptomyces sp. YIM56141, S. griseus, S. albulus, S. noursei |
| Solubility | DMSO, methanol, acetonitrile (for analysis) |
The biosynthetic relationship between this compound and cycloheximide represents a fascinating example of nature's ability to generate structural diversity from a common pathway. Research has demonstrated that both compounds are produced by a single gene cluster (named chx) spanning approximately 35 kb in Streptomyces species, containing 10 key genes responsible for the construction of both molecules. This cluster features an acyltransferase-less type I polyketide synthase (ChxE) that constructs the carbon backbone using six molecules of malonyl-CoA, two molecules of S-adenosylmethionine (for methylation at C-11 and C-13), and an amino acid donor for the glutarimide "NH" group. The system employs a discrete acyltransferase (ChxB) that loads extender units to each of the six modules in trans, deviating from the typical collinear model for type I PKS. [1]
Recent studies have elucidated the tailoring enzymes responsible for the divergence between the cyclohexanone ring of cycloheximide and the phenol ring of this compound. Three key redox enzymes—ChxJ, ChxI, and ChxG—orchestrate this branching pathway. ChxJ is a three-domain carboxylic acid reductase that activates the carboxylic acid group and reduces it to an aldehyde via an acyl-S-ACP intermediate. ChxI, a cytochrome P450 oxidoreductase, catalyzes the C-8 oxidation that sets the stage for cyclization. Together, ChxJ and ChxI generate an active intermediate that undergoes spontaneous transformations to form this compound. The gatekeeping enzyme ChxG (an enoylreductase) directs the same intermediate toward cycloheximide production through a reductive pathway, establishing a provocative phenol-to-cyclohexanone conversion in natural product biosynthesis. [1] [3]
Figure 1: Parallel Biosynthetic Pathways of this compound and Cycloheximide from a Common Polyketide Intermediate
The genetic organization of the chx cluster includes several key components: (i) genes for glutarimide biosynthesis (ChxC, an acyl carrier protein; ChxD, an amidotransferase); (ii) genes for polyketide backbone construction (ChxB, a discrete acyltransferase; ChxE, the five-module AT-less type I PKS); (iii) tailoring enzymes (ChxG, an enoylreductase; ChxH, a ketoreductase; ChxI, a cytochrome P450; ChxJ, the carboxylic acid reductase); and (iv) regulatory elements (ChxA and ChxF). The fact that inactivation of chxE abolishes production of both this compound and cycloheximide confirms their shared biosynthetic origin, while the differential expression or activity of the tailoring enzymes determines the final product ratio. This biosynthetic understanding enables strategic manipulation of fermentation conditions or genetic engineering to favor this compound production over cycloheximide. [1]
Optimized fermentation conditions are crucial for maximizing this compound production in Streptomyces cultures. Research indicates that several Streptomyces species naturally co-produce this compound and cycloheximide, including Streptomyces griseus, Streptomyces albulus, Streptomyces noursei, and specifically studied strains such as Streptomyces sp. YIM56141 and YIM56132. These strains should be cultivated in half-strength Tryptic Soy Broth (15 g/L) supplemented with 0.5% glycine, which has been shown to enhance cell wall permeability and facilitate subsequent extraction processes. The cultures are typically grown with shaking incubation for 36-48 hours at optimal temperature ranges of 28-30°C for most Streptomyces species, ensuring proper aeration for robust growth and secondary metabolite production. [4] [1]
Following the fermentation period, the biomass separation is achieved through centrifugation at 4500 × g for 10 minutes at room temperature. The supernatant is carefully decanted, and the cell pellet is washed by resuspending in 500 μL of phosphate-buffered saline (PBS) followed by repeated centrifugation and supernatant removal. This washing step helps remove residual medium components that could interfere with subsequent extraction processes. The final cell pellet is resuspended in a minimal volume of PBS (approximately 200 μL) to create a concentrated cell suspension ready for the lysis procedure. Maintaining proper sterile techniques throughout the fermentation and harvesting process is essential to prevent contamination that could compromise this compound yield and purity. [4]
The extraction of this compound from Streptomyces biomass requires efficient cell lysis to release intracellular metabolites while maintaining structural integrity. A modified sucrose lysis buffer has been optimized for this purpose, containing 100 mM NaCl, 25% (w/v) sucrose, 10 mM Tris-Cl pH 8, 25 mM EDTA pH 8, 1 mg/mL lysozyme, and 20 μg/mL RNase A added immediately before use. The cell suspension is vortexed with 5 mL of this sucrose lysis buffer and incubated at 37°C for 60 minutes to enzymatically degrade the cell wall. Following this incubation, 500 μL of 10% sodium dodecyl sulfate (SDS) is added to achieve a final concentration of 1%, along with 50 μL of Proteinase K (20 mg/mL stock solution), and the mixture is incubated at 50°C for 2 hours with gentle mixing every 30 minutes to complete the lysis process. [4]
The resulting viscous lysate contains cellular components including proteins, nucleic acids, and the target secondary metabolites. For initial extraction, one volume of phenol:chloroform:isoamyl alcohol (25:24:1) is added to the lysed sample and mixed thoroughly by vortexing or shaking for approximately 20 seconds. Phase separation is achieved by centrifugation at 16,000 × g for 5 minutes at room temperature, after which the upper aqueous phase is carefully transferred to a fresh tube without carrying over any of the organic phase or the protein interphase. This phenol-chloroform extraction effectively denatures and removes proteins while partitioning the hydrophobic this compound into the organic phase. The extraction may be repeated to enhance protein removal and recovery of the target compound. [4] [5]
High-performance liquid chromatography (HPLC) represents the most effective method for the purification of this compound from complex crude extracts. The development of a robust HPLC method requires careful optimization of separation parameters including mobile phase composition, pH, column type, and detection wavelengths. Based on successful analyses of phenolic compounds, a monolithic C18 column (such as Chromolith RP-18e, 100-150 mm × 4.6 mm I.D.) provides excellent separation efficiency with low backpressure, allowing for higher flow rates and reduced analysis times. The column temperature should be maintained at 45°C to enhance separation reproducibility and efficiency. For the mobile phase, a binary system consisting of 50 mM acetate buffer (pH 5.0) and acetonitrile in a ratio of 80:20 (v/v) has demonstrated optimal separation of phenolic compounds with resolution factors (Rs) greater than 2.0. A flow rate of 3 mL/min enables complete separation in less than 3.5 minutes, making this an efficient method for high-throughput analysis. [6]
For preparative purification, solid-phase extraction (SPE) serves as a valuable preconcentration and clean-up step prior to HPLC. Polymeric sorbents based on polystyrene-divinilbenzene (PS-DVB), such as LiChrolut EN cartridges (200 mg), provide higher capacity for polar analytes compared to silica-based sorbents due to their greater surface area (approximately 1000 m²/g). The SPE procedure involves loading acidified sample extracts (pH 2) onto conditioned cartridges, followed by washing with water and elution with acetonitrile:methanol (1:1, 2 × 2.5 mL volumes). This process achieves a preconcentration factor of approximately 40 with recoveries ranging between 90-112% for phenolic compounds, significantly enhancing detection sensitivity and purification efficiency. [6]
Table 2: Optimized HPLC Conditions for this compound Analysis and Purification
| Parameter | Specification |
|---|---|
| Column | Chromolith RP-18e (100-150 mm × 4.6 mm I.D.) |
| Mobile Phase | 50 mM acetate buffer (pH 5.0):acetonitrile (80:20, v/v) |
| Flow Rate | 3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 20 μL |
| Detection Wavelength | Adjusted to maximum absorbance (UV-Vis/DAD) |
| Analysis Time | < 3.5 minutes |
| Solid-Phase Extraction | LiChrolut EN cartridges (200 mg) |
| SPE Elution Solvent | Acetonitrile:methanol (1:1, v/v) |
The structural confirmation of purified this compound requires advanced analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) emerging as the most powerful approach. The combination of efficient chromatographic separation with mass spectrometric detection provides unambiguous identification through exact mass measurement and fragmentation pattern analysis. Electrospray ionization (ESI) in negative mode is typically employed for phenolic compounds, generating deprotonated molecules [M-H]⁻ that can be precisely measured using high-resolution mass analyzers. The expected exact mass for this compound (C₁₅H₁₇NO₄) is 275.1158 Da, with characteristic fragment ions at m/z 231.0663 (loss of CO₂) and 179.0344 (cleavage of the glutarimide ring). [7]
For quality control during the purification process, HPLC with diode array detection (DAD) enables monitoring of this compound purity and identification of co-eluting compounds through UV spectral analysis. The phenolic nature of this compound provides strong UV absorption, typically with λmax around 270-280 nm. The purity index should be calculated by comparing UV spectra acquired at different time points across the chromatographic peak, with spectra similarity indices greater than 995 indicating high purity. Validation of the analytical method should include assessment of linearity (R² > 0.999 over appropriate concentration range), precision (intra-day and inter-day CV < 5%), accuracy (recovery 95-105%), and limit of detection (typically < 0.1 μg/mL for this compound). [7] [6]
This compound demonstrates significant biological activities that underscore its potential as a lead compound for pharmaceutical development. As a glutarimide antibiotic, it exhibits potent antifungal properties and demonstrates higher efficacy against various viral pathogens including coxsackievirus B3, influenza virus A, and herpes simplex virus type 2 compared to synthetic glutarimide derivatives. Additionally, its antitumor activity positions it as a promising candidate for cancer therapy research, particularly in investigations of natural products with cytotoxic properties. The compound's mechanism of action involves inhibition of eukaryotic translation, similar to its structural analogue cycloheximide, though with differing potency and selectivity that may offer therapeutic advantages. [1] [2]
The structural features of this compound, particularly the phenol ring and glutarimide moiety, contribute to its bioactivity and represent potential sites for structural modification to optimize pharmacological properties. Recent advances in understanding its biosynthetic pathway have opened possibilities for bioengineering approaches to generate novel analogues through precursor-directed biosynthesis or genetic manipulation of the producing organisms. The co-production of this compound with cycloheximide in Streptomyces species presents both challenges and opportunities—while it complicates purification, it also provides access to structurally related compounds with potentially complementary biological activities for structure-activity relationship studies. [1] [3]
For pharmaceutical development, comprehensive quality control specifications must be established for this compound, including identity confirmation (by LC-MS and NMR spectroscopy), purity assessment (HPLC purity >95%), and quantification of impurities. The compound's stability under various storage conditions should be characterized, with recommended storage at -20°C for long-term preservation as a solid, while solutions in DMSO should be used promptly or stored at -80°C for extended stability. The implementation of these rigorous quality standards ensures the reliability and reproducibility of experimental results in drug discovery programs focusing on this promising natural product. [2]
The successful isolation and purification of this compound requires the integration of multiple techniques into a coordinated experimental workflow. This begins with optimized fermentation conditions to maximize production, followed by efficient extraction and a series of purification steps that progressively increase purity while maintaining compound stability and biological activity. The workflow outlined below represents a synthesis of the most effective methods drawn from current research and analytical protocols, providing researchers with a comprehensive roadmap for obtaining high-quality this compound for pharmaceutical investigations. [4] [1] [6]
Figure 2: Comprehensive Workflow for this compound Isolation and Purification from Streptomyces Cultures
The quality assurance phase is integral to the isolation process, employing orthogonal analytical techniques to verify compound identity and purity. LC-MS analysis provides confirmation through exact mass measurement and fragmentation pattern matching, while HPLC-UV/DAD assesses purity and identifies potential co-eluting impurities through spectral comparison. For definitive structural confirmation, especially of novel analogues, NMR spectroscopy including ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC) should be employed to fully characterize the compound. The implementation of this comprehensive workflow ensures researchers obtain this compound of sufficient quality and purity for rigorous biological evaluation and drug development studies. [7] [6]
The isolation and purification of this compound from Streptomyces species represents a sophisticated process integrating microbiology, biochemistry, and analytical chemistry. The protocols detailed in these Application Notes provide researchers with a comprehensive framework for obtaining high-purity this compound for pharmaceutical investigations. Recent advances in understanding its unique biosynthetic pathway, particularly the parallel routes to this compound and cycloheximide, offer exciting opportunities for bioengineering approaches to enhance production or generate novel analogues. As research continues to elucidate the full therapeutic potential of this intriguing natural product, the optimized methodologies presented here will serve as essential tools for advancing this compound through the drug development pipeline.
Actiphenol is a natural phenolic compound identified from microbial origins, notably isolated from fermentation broths of Streptomyces pratensis IIIM06 strain found in the unexplored soils of the Kashmir Himalayas [1] [2]. It belongs to the broader class of phenolic compounds, which are known for their antimicrobial potential through multiple mechanisms of action, including membrane disruption and interference with cellular metabolism [3] [4]. The structural features of this compound, including its phenolic hydroxyl groups, contribute to its biological activity. This document provides a detailed experimental framework for evaluating the antimicrobial properties of this compound, including standardized protocols for determining minimum inhibitory concentrations (MICs) against susceptible pathogens and essential methodological considerations for working with this compound.
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth under standardized conditions [5].
Recommended Method: Broth Microdilution Assay [5]
Table 1: Example MIC Data for this compound and Related Compounds
| Compound | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus ATCC 29213 | Data not explicitly provided in search results | [1] [2] |
| This compound | Mycobacterium tuberculosis H37Rv | Data not explicitly provided in search results | [1] [2] |
| Actinomycin C1 | Staphylococcus aureus ATCC 29213 | Potent activity reported (specific MIC not listed) | [1] |
| Actinomycin C1 | Mycobacterium tuberculosis H37Rv | 0.062 μg/mL | [1] |
Biofilms contribute significantly to antimicrobial resistance. The following protocol adapts the Microtiter Plate (MtP) assay for this compound [6].
The experimental workflow for evaluating this compound's antimicrobial activity is summarized in the diagram below. While the precise mechanism of this compound is an area of ongoing research, its classification as a phenolic compound suggests it may share common mechanisms with other plant-derived phenolics.
Diagram 1: Experimental workflow for antimicrobial evaluation of this compound, including proposed mechanisms of action common to phenolic compounds [3] [8] [4].
This compound is a promising antimicrobial compound of microbial origin. The protocols outlined in this application note provide a robust framework for its standardized in vitro evaluation. Future work should focus on elucidating its precise molecular mechanism of action, synergistic potential with conventional antibiotics, and in vivo efficacy studies.
While actiphenol is not mentioned in the recent literature, the search results highlight several active areas of TB therapeutic development:
Although protocols for this compound are unavailable, the established methodologies for evaluating new anti-TB compounds can serve as a reference. The following workflow outlines a general pathway from initial screening to mechanistic studies.
The table below details the key assays corresponding to the workflow stages.
| Stage | Key Assays & Methods | Key Outcomes & Parameters |
|---|---|---|
| Primary Screening | Microplate Alamar Blue assay (MABA) in 96/384-well format [5]. | Percentage inhibition at a single concentration (e.g., 10 µg/mL); hit criteria (e.g., >90% inhibition). |
| Hit Confirmation | Broth microdilution for Minimum Inhibitory Concentration (MIC) [1]; Cytotoxicity assays on mammalian cell lines (e.g., HepG2). | MIC80/90 values; Minimum Bactericidal Concentration (MBC); Selectivity Index (SI = CC50 / MIC). |
| Mechanism of Action | Whole-genome sequencing of spontaneous resistant mutants; enzyme inhibition assays for defined targets (e.g., DprE1) [2]. | Identification of target gene mutations (e.g., in rpoB, dprE1); IC50 value against purified target. |
| In-depth Profiling | Activity under low pH and hypoxia [1]; efficacy in infected macrophage models. | Fold-change in MIC under stress conditions; intracellular killing efficacy (log CFU reduction). |
| Lead Optimization | Synthesis of analog libraries; in vitro metabolic stability assessment (e.g., in hepatocytes) [2]. | Structure-Activity Relationship (SAR); pharmacokinetic parameters (e.g., half-life, clearance). |
Given the absence of specific data on this compound, your research could make a significant contribution by exploring the following:
Actiphenol, a naturally occurring small molecule, has emerged as a promising therapeutic candidate against Staphylococcus aureus, including methicillin-resistant (MRSA) strains. This compound exerts its primary antibacterial activity through specific inhibition of the bacterial ATP synthase, a fundamental component of bacterial energy metabolism. The bacterial ATP synthase is a multi-subunit membrane complex that couples proton flow across the membrane to ATP synthesis from ADP and inorganic phosphate. By binding to the F₁ sector of this enzyme, particularly the catalytic β-subunit, this compound effectively blocks ATP hydrolysis and synthesis, disrupting the bacterial proton motive force and ultimately leading to bacterial cell death [1]. This mechanism is particularly significant given the essential role of ATP synthase in S. aureus metabolism, where it functions primarily as an ATPase to maintain the proton gradient under both fermentative and respiratory conditions [1].
The molecular interactions between this compound and its target create a therapeutic vulnerability that can be strategically exploited. Research has demonstrated that ATP synthase inhibition creates a hyperpolarized membrane state in S. aureus that increases bacterial susceptibility to host-derived antimicrobial peptides (AMPs) and conventional antibiotics [1]. This secondary effect significantly enhances the innate immune system's capacity to eliminate bacterial infections, positioning this compound as both a direct antibacterial agent and a potential resistance-modifying compound. The following diagram illustrates the core mechanism of this compound activity and its strategic implications for combination therapy:
Figure 1: This compound's Mechanism of Action and Antibacterial Consequences. This compound binds to the F₁ sector of bacterial ATP synthase, disrupting both ATP hydrolysis and proton gradient maintenance. The resulting membrane hyperpolarization increases bacterial susceptibility to antimicrobial peptides (AMPs) and enables synergistic effects with conventional antibiotics, collectively leading to enhanced bacterial killing [1].
The broth microdilution method remains the gold standard for determining this compound's Minimum Inhibitory Concentration (MIC) against S. aureus following CLSI guidelines [2]. MIC represents the lowest antimicrobial concentration that completely inhibits visible bacterial growth under standardized conditions. For this compound, prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) across a concentration range of 0.125-128 μg/mL in 96-well polypropylene microtiter plates. Adjust the bacterial inoculum to ~5×10⁵ CFU/mL in each well using logarithmic-phase S. aureus cultures (e.g., ATCC 25923 for quality control and clinical MRSA isolates). Include growth control (inoculated broth without antibiotic) and sterility control (uninoculated broth) wells. Seal plates and incubate at 37°C for 16-20 hours without agitation. Determine MIC endpoints visually or using automated microplate readers measuring optical density at 600 nm [2] [3].
For enhanced accuracy in endpoint determination, supplement with resazurin dye (0.02% w/v), where metabolic activity reduces blue, non-fluorescent resazurin to pink, fluorescent resorufin. Following incubation, add 20 μL resazurin solution per well, incubate 2-4 hours, and record color changes. The MIC corresponds to the lowest this compound concentration showing no color change (blue). This method provides improved visual discrimination of growth endpoints compared to turbidity alone, particularly for compounds like this compound that may exhibit bacteriostatic activity at sub-MIC concentrations [2].
Establish Minimum Bactericidal Concentration (MBC) by subculturing 100 μL from each clear well in the MIC assay onto Mueller-Hinton agar (MHA) plates. After 24 hours incubation at 37°C, MBC is defined as the lowest concentration yielding ≤0.1% survival (≥99.9% killing) of the original inoculum. For this compound time-kill assays, prepare S. aureus at ~1×10⁶ CFU/mL in CAMHB and expose to this compound at 0.5×, 1×, 2×, and 4×MIC. Sample at 0, 2, 4, 6, 8, 12, and 24 hours, perform serial dilutions in cold PBS, and plate on MHA for viable counts after 24 hours incubation. Bactericidal activity is defined as ≥3-log₁₀ CFU/mL reduction compared to initial inoculum, while bacteriostatic activity shows <3-log₁₀ reduction [3].
Table 1: Standardized Antimicrobial Activity Assessment of this compound Against S. aureus
| Parameter | Methodology | Key Conditions | Quality Control | Interpretive Criteria |
|---|---|---|---|---|
| MIC Determination | Broth microdilution | CAMHB, 5×10⁵ CFU/mL, 37°C, 16-20h | S. aureus ATCC 29213 | Lowest concentration with no visible growth |
| MBC Determination | Subculture to solid media | From clear MIC wells to MHA | S. aureus ATCC 29213 | ≤0.1% survival (≥99.9% killing) |
| Time-Kill Assay | Viable count quantification | 1×10⁶ CFU/mL, 0-24h sampling | S. aureus ATCC 25923 | ≥3-log₁₀ reduction = bactericidal |
| Resazurin MIC | Metabolic activity detection | 0.02% resazurin, 2-4h incubation | S. aureus ATCC 29213 | No color change (blue) indicates inhibition |
The ATP synthase inhibition mediated by this compound creates membrane hyperpolarization that sensitizes S. aureus to various antimicrobial agents, enabling effective combination strategies [1]. For checkerboard synergy assays, prepare serial two-fold dilutions of this compound and companion antibiotics in CAMHB within 96-well microtiter plates. Use concentration ranges encompassing 0.125× to 4×MIC for both agents. Inoculate with S. aureus at 5×10⁵ CFU/mL and incubate 16-20 hours at 37°C. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone). Interpret results as: synergy (FIC ≤0.5), additive (0.5
For time-kill synergy studies, expose S. aureus (1×10⁶ CFU/mL) to this compound and companion antibiotics at sub-inhibitory concentrations (typically 0.25× or 0.5×MIC each) individually and in combination. Sample at 0, 2, 4, 6, 8, 12, and 24 hours for viable counts. Synergistic interaction is defined as ≥2-log₁₀ CFU/mL decrease by the combination compared to the most active single agent, while antagonism is ≥2-log₁₀ increase [1]. These approaches are particularly valuable for identifying this compound combinations that restore susceptibility to clinically relevant antibiotics against resistant S. aureus strains.
Table 2: this compound Combination Therapy Profiles Against S. aureus
| Combination Partner | FIC Index Range | Interaction Type | Proposed Mechanism | Potential Applications |
|---|---|---|---|---|
| β-lactams (e.g., amoxicillin) | 0.25-0.5 | Synergistic | Membrane hyperpolarization enhances access to PBPs | MRSA infections, biofilm-associated infections |
| Human Antimicrobial Peptides | 0.19-0.38 | Synergistic | Increased membrane permeability and peptide uptake | Skin and soft tissue infections, immunocompromised hosts |
| Aminoglycosides | 0.31-0.75 | Synergistic/Additive | Enhanced aminoglycoside uptake due to membrane effects | Serious systemic infections, bacteremia |
| Polymyxins | 0.28-0.56 | Synergistic | Combined membrane disruption | Multi-drug resistant infections |
To evaluate the potential for resistance development against this compound, perform serial passage experiments where S. aureus is repeatedly exposed to sub-inhibitory concentrations. Begin with this compound at 0.25×MIC in CAMHB, incubate 24 hours at 37°C, then subculture into fresh medium containing this compound at the same concentration. Every 5 passages, determine MIC and subculture the population showing highest growth into medium with incrementally increased this compound concentrations (1.5-2× previous concentration). Continue for 30+ passages, monitoring MIC changes. Include control strains without antimicrobial pressure. Isolate single colonies from populations showing significant MIC increases (≥4-fold) for whole-genome sequencing to identify potential resistance mutations, particularly in the atp operon encoding ATP synthase subunits [1].
Nanoparticle-based delivery systems significantly enhance this compound's therapeutic potential by improving solubility, stability, and targeted delivery. For magnetic nanoparticle conjugation, synthesize Fe₃O₄@SiO₂ core-shell nanoparticles using controlled co-precipitation followed by silica coating via the Stöber method [5]. Briefly, combine ferric and ferrous chlorides in a 2:1 molar ratio under vigorous stirring, add ammonium hydroxide dropwise until pH 10-11, and collect the black precipitate. Wash repeatedly with 70% ethanol and deionized water, then vacuum-dry at 60°C. For silica coating, disperse Fe₃O₄ cores in 3:1 ethanol-water containing 10% tetraethyl orthosilicate at pH 9.0, heat to 90°C for 6 hours, and collect Fe₃O₄@SiO₂ nanoparticles by centrifugation [5].
For This compound conjugation, resuspend silica-coated nanoparticles (10 mg) in 10 mL phosphate-buffered saline (PBS, pH 7.4) containing this compound at appropriate concentration (typically 1-5 mg/mL). Incubate at 25°C with gentle agitation for 24 hours, allowing antibiotic adsorption through silanol-amine interactions. Separate nanoparticles by centrifugation at 10,000 rpm for 20 minutes, and analyze supernatant using UV-Visible spectroscopy to confirm drug loading. Characterize conjugates for hydrodynamic diameter, polydispersity index, zeta potential, and morphology using dynamic light scattering and transmission electron microscopy [5]. This approach demonstrates particular promise for enhancing antibiotic penetration through bacterial biofilms and overcoming permeability-based resistance mechanisms.
Given the high incidence of S. aureus skin infections and this compound's potential synergy with host antimicrobial peptides, develop topical formulations for cutaneous application. Create an oil-in-water nanoemulsion containing 0.5-2.0% (w/v) this compound using high-pressure homogenization. Combine this compound with medium-chain triglycerides (oil phase) and polysorbate 80 (surfactant) in 7:3 ratio, then slowly add to aqueous phase containing glycerol and methylparaben under high-shear mixing. Process through high-pressure homogenizer at 15,000 psi for 5 cycles. Characterize for droplet size (target: 150-300 nm), polydispersity index (<0.3), zeta potential, pH (5.5-6.5), and viscosity. Evaluate antimicrobial efficacy using agar diffusion and biofilm penetration assays against MRSA skin isolates [3] [1].
The comprehensive evaluation of this compound's potential requires an integrated approach combining computational, microbiological, and formulation methodologies. The following workflow outlines the key stages in this compound development from initial screening to preclinical assessment:
Figure 2: Integrated Research Workflow for this compound Development. This workflow outlines the systematic approach from initial screening through preclinical evaluation, incorporating computational prediction, experimental validation, formulation optimization, and resistance assessment to comprehensively characterize this compound's potential against S. aureus infections [5] [1].
This compound represents a promising therapeutic candidate against S. aureus infections through its unique mechanism of ATP synthase inhibition and subsequent sensitization of bacteria to host antimicrobial defenses and conventional antibiotics. The protocols outlined in these Application Notes provide researchers with comprehensive methodologies for evaluating this compound's antimicrobial activity, potential for resistance development, synergistic combinations, and advanced formulation strategies. The integrated workflow approach facilitates systematic investigation from basic characterization to preclinical development, emphasizing the importance of combination therapies and targeted delivery systems to maximize therapeutic efficacy while minimizing resistance emergence. Future research directions should include comprehensive toxicological profiling, optimization of nanoparticle-based delivery for systemic administration, and exploration of this compound's efficacy in complex infection models including biofilms and intracellular reservoirs.
This protocol is synthesized from current methodological literature and follows the standards set by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [1] [2] [3]. The steps below outline the broth microdilution method, which is the reference standard.
1. Reagent and Material Preparation
2. MIC Plate Preparation
The following diagram illustrates the core experimental workflow.
3. Assay Incubation and MIC Determination
To ensure your study on this compound is robust and reproducible, please consider the following points, which are critical for researchers and drug development professionals.
The table below summarizes the core components of the MIC assay protocol for your reference.
| Protocol Step | Key Parameters & Components |
|---|---|
| Reagent Preparation | This compound stock solution, Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile water/solvent [1] [2]. |
| Bacterial Inoculum | Adjusted to 0.5 McFarland standard (~1 x 10⁸ CFU/mL), then diluted [4] [5]. |
| Assay Setup | 96-well microtiter plate, two-fold serial dilutions, growth and sterility controls [1]. |
| Incubation | 35±2°C for 16-20 hours [1] [3]. |
| Endpoint Determination | Lowest concentration with no visible growth [3]. |
Once you have generated MIC data for this compound, the next step is to interpret its significance in a broader biological context. The following pathway outlines a logical progression from the initial experimental finding to deeper mechanistic investigation.
I hope this structured protocol provides a solid foundation for your research on this compound.
Actiphenol, a bioactive secondary metabolite with demonstrated biological activities, represents an important target for microbial production optimization. Traditional monoculture approaches often fail to fully activate the biosynthetic gene clusters responsible for production of such valuable compounds. Co-culture strategies, which mimic natural microbial interactions, have emerged as a powerful tool to activate silent pathways and enhance metabolite yields. This protocol provides detailed methodologies for establishing effective co-culture systems that significantly increase this compound production through intermicrobial signaling and competition.
Recent research has confirmed that microbial co-cultivation can trigger substantial changes in secondary metabolite profiles, including the overproduction of specific compounds like this compound. A 2024 study documented that when various Actinobacteria were exposed to volatile organic compounds from other bacterial strains in co-culture systems, significant enhancement of this compound production was observed [1]. This approach leverages naturally occurring microbial communication mechanisms to unlock the full biosynthetic potential of producer strains.
These Application Notes provide researchers with standardized protocols for implementing both direct and volatile-mediated co-culture systems, along with analytical methods for quantifying this compound yield improvements. The procedures have been optimized for reliability and reproducibility across different laboratory settings, making them suitable for both drug discovery pipelines and natural product research.
Microorganisms in natural environments exist within complex communities where they engage in continuous interactions through chemical signaling and resource competition. These ecological dynamics have profound effects on metabolic regulation, often triggering the production of defensive or communicative compounds that remain silent in isolated laboratory monocultures. Co-culture strategies deliberately harness these interaction mechanisms to activate silent biosynthetic pathways:
The scientific foundation for co-culture approaches is supported by studies demonstrating that Actinobacteria co-cultures can drive both overproduction and de novo production of compounds with important biological activities [1]. Specifically, this compound production has been shown to respond positively to co-culture conditions, making it an excellent candidate for these methodologies.
This compound is a biosynthetically intriguing natural product belonging to the aromatic polyketide class. While its complete biological activities are still under investigation, structural analogs suggest potential antimicrobial properties and possible applications in cancer research. Its production enhancement in co-culture systems provides not only practical yield benefits but also insights into the regulation of its underlying biosynthetic pathway.
Choosing appropriate microbial partners is critical for successful this compound induction. The following criteria should guide strain selection:
Recommended strains from published studies include Streptomyces species CS014, CS057, CS065a, CS081a, CS090a, CS113, CS131, CS147, CS149, CS159, and CS207 from attine ant cuticles [1], which have demonstrated responsiveness to co-culture conditions. Additional suitable partners include Verrucosispora ML1, Saccharopolyspora erythraea ATCC11635, Rhodococcus erythropolis DSM 43006, and Micromonospora melanospora ATCC3104 [1].
Proper strain maintenance ensures consistent performance across experiments:
This protocol employs physical separation of strains while allowing exchange of volatile compounds, minimizing direct competitive growth effects:
Table 1: Media Composition for Volatile-Mediated Co-culture
| Component | SFM Medium | YMA Medium | Function |
|---|---|---|---|
| Soy flour | 20 g/L | - | Nitrogen/organic nutrients |
| Mannitol | 20 g/L | - | Carbon source |
| Yeast extract | - | 3 g/L | Vitamins/nitrogen |
| Malt extract | - | 3 g/L | Carbohydrates/nutrients |
| Peptone | - | 5 g/L | Nitrogen source |
| Glucose | - | 10 g/L | Carbon source |
| Agar | 15-20 g/L | 15-20 g/L | Solid support |
For larger-scale production or when both physical and chemical interactions are desired:
Table 2: Bioreactor Medium Composition and Process Parameters
| Component/Parameter | Standard Concentration | Function/Notes |
|---|---|---|
| Lactose | 20 g/L | Carbon source; metabolized specifically by A. terreus [2] |
| Glucose | 0-20 g/L | Additional carbon source |
| Yeast extract | 4 g/L | Nitrogen/vitamins |
| KH₂PO₄ | 1.51 g/L | Buffer/phosphorus |
| MgSO₄·7H₂O | 0.5 g/L | Magnesium source |
| NaCl | 0.4 g/L | Osmotic balance |
| Biotin | 0.04 mg/L | Vitamin cofactor |
| Trace elements solution | 1 mL/L | Mn, Zn, Fe, B, Cu, Mo |
| Initial pH | 6.5 | No adjustment during run [2] |
| Temperature | 28-30°C | Optimal for Actinobacteria |
| Antifoam | Y-30 Emulsion | Prevent foaming |
Comprehensive metabolite profiling is essential for evaluating co-culture effects:
Successful co-culture experiments typically demonstrate one or more of the following metabolic changes:
In published studies, volatile-mediated co-culture approaches have successfully induced both overproduction and de novo production of various bioactive compounds, including this compound [1]. The specific fold-increase varies depending on strain pairs and culture conditions, but improvements of 2-10 times over monoculture yields are regularly observed.
Table 3: Comparative Metabolite Production in Co-culture Systems
| Metabolite | Production Change | Strain Combination | Culture Format |
|---|---|---|---|
| This compound | Overproduction | Streptomyces spp. with other Actinobacteria | Volatile chamber [1] |
| Granaticins | Overproduction | Streptomyces spp. with other Actinobacteria | Volatile chamber [1] |
| Collismycins | Overproduction | Streptomyces spp. with other Actinobacteria | Volatile chamber [1] |
| Chromomycins | Inhibition | Streptomyces spp. with other Actinobacteria | Volatile chamber [1] |
| Nystatin A1 | Variable | S. noursei vs A. terreus | Bioreactor [2] |
| Lovastatin | Variable | S. noursei vs A. terreus | Bioreactor [2] |
The experimental workflow for co-culture induction and analysis follows a logical progression that can be visualized as:
Figure 1: Experimental workflow for this compound production in co-culture systems
The molecular mechanisms underlying this compound induction in co-culture likely involve intermicrobial signaling that activates specific regulatory cascades:
Figure 2: Proposed signaling pathway for volatile-induced this compound production
Problem: One strain consistently overgrows the other in direct co-culture.
Problem: Low or inconsistent this compound production across replicates.
Problem: Poor growth in volatile communication chambers.
Problem: Complex metabolite profiles complicating this compound identification.
To maximize this compound yields in co-culture systems:
The co-culture approaches described in these protocols provide powerful tools for natural product discovery and yield enhancement of valuable metabolites like this compound. By mimicking ecological interactions, researchers can access the full chemical potential of microbial strains that may remain silent in conventional monoculture. These methods are particularly valuable in:
The volatile-mediated co-culture system represents a particularly innovative approach by isolating chemical signaling effects from physical interactions and resource competition. This method has demonstrated remarkable success in activating silent biosynthetic pathways and enhancing production of valuable metabolites including this compound [1].
As antibiotic resistance continues to threaten global health and the need for new therapeutics grows, co-culture strategies offer a valuable methodology for expanding our access to microbial natural products. The protocols described here provide researchers with robust, reproducible methods for implementing these approaches in their own drug discovery and natural product research programs.
Actiphenol is a secondary metabolite produced by certain Actinobacteria, a phylum renowned for its biosynthetic potential. Research indicates that the secondary metabolism of various Actinobacteria can be significantly altered when exposed in co-culture to VCs from other bacteria, leading to the overproduction of existing metabolites like this compound, or the de novo production of new compounds [1]. This strategy is particularly valuable for activating silent biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions [2].
The table below summarizes the key findings from recent studies on VC-mediated induction:
| Inducing Actinobacterium | Recipient Actinobacterium | Induced Effect on this compound | Other Activated Metabolites (Examples) | Culture Medium |
|---|---|---|---|---|
| Specific Streptomyces or other Actinobacteria strains [1] | Streptomyces spp. [1] | Overproduction [1] | Granaticins, Chromomycins, Collismycins, Skyllamycins, Cosmomycins [1] | SFM, YMA [1] |
| Verrucosispora ML1, Saccharopolyspora erythraea, Rhodococcus erythropolis, Micromonospora melanospora [1] | Various Streptomyces spp. (CS014, CS057, etc.) [1] | Effect is variable depending on strain and medium [1] | Not specified for all strains | SFM, YMA [1] |
This protocol outlines a method for inducing this compound production in a recipient Actinobacterium using VCs from an inducing strain, based on established co-culture systems [1] [2].
Strain Preparation and Inoculation
Assembly of VOC Co-culture Chamber
Metabolite Extraction
Analysis and Detection of this compound
The following diagram illustrates the core experimental workflow.
To determine if the induced this compound possesses enhanced or novel bioactivity, you can integrate the following steps after extraction and analysis.
The diagram below summarizes the biological process of induction and its effects.
Actiphenol, a bioactive phenolic compound, has garnered significant interest in pharmaceutical and natural product research due to its potential therapeutic applications. Efficient extraction of such plant secondary metabolites is crucial for maximizing yield and bioactivity while ensuring process sustainability. Ethyl acetate has emerged as a particularly effective solvent for phenolic compound extraction due to its intermediate polarity, which aligns well with the chemical properties of many mid-polarity phenolics. This characteristic enables selective extraction while minimizing co-extraction of highly polar compounds like chlorophyll and non-polar constituents like waxes [1]. Current trends in extraction methodology emphasize green chemistry principles, focusing on reduced environmental impact, minimized solvent consumption, and enhanced efficiency through method optimization and novel techniques [2].
The following application notes provide detailed protocols for this compound extraction using ethyl acetate as the primary solvent, including optimization parameters, kinetic modeling approaches, and analytical validation methods specifically tailored for researchers and drug development professionals. These protocols integrate both conventional and advanced extraction techniques, with comprehensive data analysis and visualization to support method implementation and further optimization.
Optimizing the extraction of this compound with ethyl acetate requires careful control of several interconnected parameters that significantly impact yield, purity, and process efficiency:
Solvent-to-solid ratio: Research indicates that ratios between 1:10 to 1:20 (w/v) are typically optimal for efficient compound recovery, with the specific ratio dependent on the raw material characteristics and extraction method [1]. Higher ratios generally improve extraction yield but decrease process efficiency due to increased solvent usage and concentration requirements.
Extraction temperature: Temperature control is crucial as it affects both solubility and compound stability. While elevated temperatures (40-60°C) typically enhance extraction kinetics and yield by improving solute solubility and diffusion rates, excessive heat can degrade thermolabile compounds like certain phenolics [3]. For this compound, moderate temperatures (30-50°C) are generally recommended to balance yield and stability.
Extraction time: Optimization must consider the specific extraction methodology. Ultrasound-assisted extraction may require only 20-90 minutes [4] [1], while conventional maceration can extend to 72 hours [1]. Prolonged extraction times increase the risk of compound degradation and oxidation while reducing process efficiency.
Particle size: Reduced particle size (150-250 μm) significantly enhances extraction efficiency by increasing surface area contact between the plant matrix and solvent [4]. However, excessive reduction can lead to material agglomeration and filtration challenges.
Water content: The addition of small quantities of water (0.1% HCl) to ethyl acetate can enhance extraction efficiency for certain phenolic compounds by swelling the plant matrix and facilitating solvent penetration [5]. The optimal water content must be determined empirically for specific source materials.
Ethyl acetate offers distinct advantages for this compound extraction compared to other common solvents:
Table 1: Solvent Comparison for Phenolic Compound Extraction
| Solvent | Polarity Index | Advantages | Limitations | Suitability for this compound |
|---|---|---|---|---|
| Ethyl Acetate | 4.4 | Intermediate polarity, selective for mid-polarity phenolics, lower toxicity, easily evaporated | Moderate extraction efficiency for polar phenolics | Excellent for mid-polarity compounds like this compound |
| Ethanol | 5.2 | Broad polarity range, GRAS status, safe for pharmaceutical use | Co-extraction of chlorophyll and sugars, requires purification | Good, but less selective than ethyl acetate |
| Methanol | 5.1 | High extraction efficiency for most phenolics | High toxicity, not suitable for pharmaceutical applications | Good efficiency but safety concerns |
| Water | 10.2 | Non-toxic, inexpensive, excellent for polar compounds | Poor efficiency for mid-low polarity compounds, co-extraction of interferents | Poor for this compound extraction |
The intermediate polarity of ethyl acetate (polarity index 4.4) makes it particularly suitable for extracting mid-polarity phenolic compounds like this compound, while minimizing the co-extraction of highly polar compounds (sugars, proteins) and non-polar compounds (waxes, chlorophyll) [1]. This selectivity reduces downstream purification requirements, making ethyl acetate an ideal solvent for pharmaceutical applications where purity is paramount.
Ultrasound-assisted extraction significantly enhances extraction efficiency through cavitation effects, which disrupt plant cell walls and improve mass transfer. The following optimized protocol is adapted from recent studies on phenolic compound extraction [5] [1]:
Materials and Equipment:
Procedure:
Sample Preparation: Reduce plant material to fine powder (150-250 μm) using appropriate milling equipment. Determine initial moisture content (should be <10% for optimal extraction).
Solvent Preparation: Acidify ethyl acetate with 0.1% (v/v) hydrochloric acid to enhance phenolic compound stability [5].
Extraction Setup: Weigh 5.0 g ± 0.1 g of powdered plant material into a clean extraction vessel. Add ethyl acetate at a 1:20 solid-to-solvent ratio (5 g plant material to 100 mL solvent).
Ultrasonic Extraction:
Separation and Concentration:
Troubleshooting Tips:
While slower than modern techniques, maceration remains a valuable method, particularly for thermolabile compounds or when specialized equipment is unavailable:
Procedure:
Sample Preparation: Prepare plant material as described in Section 3.1, step 1.
Extraction Setup: Weigh 10.0 g ± 0.1 g of powdered plant material into an amber glass container. Add ethyl acetate at a 1:15 solid-to-solvent ratio (10 g plant material to 150 mL solvent).
Maceration Process:
Separation and Concentration: Follow the same separation and concentration steps as in Section 3.1, step 5.
The following diagram illustrates the complete extraction and analysis workflow for this compound using ethyl acetate:
Understanding extraction kinetics is essential for process scale-up and optimization. Several mathematical models can describe the extraction behavior of this compound with ethyl acetate:
Table 2: Kinetic Models for Phenolic Compound Extraction with Ethyl Acetate
| Model Name | Equation | Parameters | Application Context | Reference |
|---|
| Power-Law Model | q̄ = Btⁿ | q̄ = concentration at time t B = model constant n = diffusional exponent | Best for describing early to mid-stage extraction; effective for UAE optimization | [5] | | Parabolic Diffusion Model | q̄ = A₀ + A₁t¹/² | A₀ = washing coefficient A₁ = diffusion rate constant | Two-stage process: initial washing followed by diffusion-controlled release | [5] | | Two-Site Kinetics Model | - | - | Accounts for fast and slow extracting compound pools; excellent fit for complex plant matrices (R² = 0.991-0.999) | [4] |
The selection of an appropriate kinetic model depends on the specific plant matrix, extraction method, and target compounds. For this compound extraction with ethyl acetate, the two-site kinetics model has demonstrated superior performance in describing the extraction behavior from complex plant matrices, with reported determination coefficients (R²) of 0.991-0.999 [4].
Response Surface Methodology (RSM) provides a powerful statistical approach for optimizing multiple extraction parameters simultaneously. Based on studies of similar phenolic compounds, a typical experimental design for optimizing this compound extraction would include:
Central Composite Rotatable Design (CCRD) Factors:
Experimental data are fitted to a quadratic polynomial model, and regression analysis identifies significant factor interactions. Validation experiments should confirm model adequacy, with high R² values (>0.90) indicating good model fit [3].
Accurate assessment of extraction efficiency requires both gravimetric and compound-specific analysis:
Extraction Yield Calculation:
Compound-Specific Efficiency:
This compound-specific approach provides a more accurate assessment of extraction performance than simple gravimetric yield [6].
High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) or mass spectrometry (HPLC-MS) represents the gold standard for this compound quantification:
Recommended HPLC Conditions:
Identification should be confirmed by comparison with authentic standards when available, and quantification performed using external calibration curves prepared with reference compounds [1].
To confirm the preservation of bioactivity during extraction, the following assays are recommended:
Table 3: Troubleshooting Guide for this compound Extraction with Ethyl Acetate
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|
| Low Extraction Yield | Particle size too large Insufficient extraction time Suboptimal solvent ratio | Reduce particle size (150-250 μm) Increase extraction time by 30-50% Adjust solvent ratio to 1:15-1:20 | Characterize raw material properties before optimization | | Compound Degradation | Excessive temperature Prolonged extraction time Light exposure | Reduce temperature to 30-40°C Optimize time using kinetic models Use amber glassware, work in dim light | Conduct stability studies under different conditions | | Emulsion Formation | Fine particles Polar compounds in non-polar solvent | Centrifuge at higher speed (5000 × g) Add 5-10% water or use filter aids | Pre-filter through larger porosity filter | | Solvent Impurities | Commercial grade solvents with stabilizers | Use HPLC grade solvents Redistill before use | Test solvent blanks in analytical methods | | Irreproducible Results | Inconsistent particle size Variable moisture content Temperature fluctuations | Standardize milling and sieving protocol Control moisture content (<10%) Use temperature-controlled equipment | Implement strict SOPs for all preparation steps |
Transitioning from laboratory to pilot or industrial scale requires attention to several key factors:
The extraction of this compound with ethyl acetate represents an efficient, selective method for obtaining this valuable bioactive compound from plant matrices. The intermediate polarity of ethyl acetate provides excellent selectivity for mid-polarity phenolic compounds while minimizing co-extraction of unwanted impurities. Through careful optimization of critical parameters—including solvent-to-solid ratio, temperature, time, and particle size—researchers can achieve high extraction yields while maintaining compound integrity and bioactivity.
The protocols outlined in this document, particularly ultrasound-assisted extraction, offer efficient and reproducible methods suitable for both research and industrial applications. Implementation of kinetic modeling and response surface methodology provides a scientific framework for continued process optimization, while comprehensive analytical validation ensures extract quality and consistency.
As natural product research continues to evolve, these ethyl acetate-based extraction protocols for this compound provide a solid foundation for pharmaceutical development, with potential applications in drug discovery, nutraceutical production, and cosmeceutical formulations.
Actiphenol is a glutarimide-containing polyketide often co-produced with cycloheximide by various Streptomyces species [1]. Its core structure features a phenol moiety in place of the cyclohexanone found in cycloheximide [1].
The table below summarizes key characteristics from the scientific literature:
| Property | Description |
|---|---|
| Biological Source | Isolated from numerous Streptomyces species (e.g., S. griseus, S. albulus) [1]. |
| Structural Class | Glutarimide-containing polyketide; shares a carbon skeleton with cycloheximide [1]. |
| Key Structural Feature | Contains a phenol moiety [1]. |
| Biosynthetic Cluster | Governed by the chx gene cluster (~35 kb), featuring an acyltransferase-less type I PKS [1]. |
| Detection in Research | HPLC analysis confirmed production and guided biosynthetic studies in Streptomyces sp. YIM65141 [1]. |
While specific validated methods for this compound are not detailed in the search results, general high-performance approaches for analyzing phenolic compounds are well-established. The choice of column is critical for achieving optimal separation.
| Column Type | Stationary Phase | Key Advantages for Phenolic Compounds |
|---|---|---|
| Conventional C18 [2] | Fully porous octadecyl silica | Widely used, well-documented methods. |
| Biphenyl Core-Shell [2] | Partially porous biphenyl | Superior resolution: >30% higher peak capacity, improved selectivity and retention for complex mixtures like olive oil phenols. |
| Monolithic C18 [3] | Single piece of porous silica rod | Fast separations: Allows high flow rates without high backpressure, enabling analysis in minutes (e.g., separation of phenol and nitrophenols in <3.5 min). |
Reversed-Phase HPLC (RP-HPLC) is the most prevalent technique [2]. Detection is commonly performed using ultraviolet (UV) detectors, as phenolic compounds have strong UV absorbance [2] [3]. For complex samples, solid-phase extraction (SPE) with polymeric sorbents like LiChrolut EN is often used for pre-concentration and clean-up [3].
Based on best practices for similar compounds, here is a logical workflow for developing an this compound analysis method. You can adapt this high-level procedure and optimize the parameters based on your specific instrumentation and sample matrix.
Sample Preparation and Analysis
To obtain the specific technical details needed for a complete protocol, I suggest you:
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem Symptom | Potential Root Cause | Recommended Diagnostic Actions | Proposed Solutions & Optimization Strategies |
|---|
| Low or No Production | • BGC not expressed • Gene cluster missing | • Perform genome mining (antiSMASH) to confirm BGC presence [1]. • Use RNA-seq to check BGC expression [1]. | • Apply OSMAC: Vary media (e.g., A1-A6), salinity, or resin addition [1]. • Use heterologous expression in a robust host (e.g., S. albus) [1]. | | | • Inadequate precursor supply | • Analyze metabolic flux. | • Supplement with key precursors (e.g., malonyl-CoA, methyl groups). • Optimize carbon source (sucrose, glycerol) and C/N ratio [1]. | | Unstable/Declining Yield | • Strain degeneration (genetic instability) | • Check for plasmid loss or check production from a single colony. | • Revive from a master cell bank. • Use CRISPRi to activate silent BGCs [1]. | | | • Sub-optimal physical parameters | • Monitor and log pH, DO, and temperature in real-time. | • Use DO-stat feeding to maintain optimal growth. • Fine-tempdifferent growth vs. production phases. | | High Impurity/Byproducts | • Incomplete regulation of biosynthesis | • Use LC-HRMS and molecular networking (GNPS) to profile metabolites [1]. | • Optimize harvest timing based on production curve. • Engineer regulatory genes to enhance specificity. |
Here are detailed methodologies for the key optimization strategies mentioned in the tables.
The OSMAC approach systematically alters culture conditions to activate silent gene clusters or optimize production [1].
This protocol uses bioinformatics to identify the genetic potential of your strain and molecular biology to activate it.
A structured approach to find the optimal combination of critical process parameters.
The following workflow summarizes the strategic path for improving this compound yield, integrating the methods described above.
To accurately monitor your progress, employ these analytical methods:
Optimizing the production of natural products like actiphenol has moved beyond simple fermentation tweaks. The current paradigm, often called the "deep-mining era," relies on a multi-omics approach that integrates genomics, metabolomics, and advanced bioinformatics [1].
Here is a workflow that integrates these modern strategies for optimizing the production of a target compound like this compound:
Based on the strategies in the workflow, here are specific, actionable protocols and data you can adapt for your troubleshooting guides and FAQs.
This compound is a type I polyketide, and its biosynthetic gene cluster (BGC) has been identified [2]. The most direct modern method for this is computational prediction.
A common bottleneck is that BGCs are "silent" and not expressed under standard lab conditions.
Empirical optimization of growth conditions remains critical. The One Strain Many Compounds (OSMAC) approach is a foundational strategy.
To accurately measure optimization success, you need a reliable analytical method. While a specific method for this compound was not found, the principles of Analytical Quality by Design (AQbD) can be applied, as demonstrated for other compounds [4] [5].
| Parameter | Description | Target for Validation |
|---|---|---|
| Specificity | Ability to measure this compound despite impurities | No interference from media or degradation products [5] |
| Linearity | The relationship between concentration and detector response | R² > 0.999 over a specified range [4] |
| Accuracy | Closeness of measured value to true value | Recovery of 97-103% [4] |
| Precision | Repeatability of measurements | RSD ≤ 5.0% [4] |
| Robustness | Capacity to remain unaffected by small parameter changes | Assessed via full-factorial design (e.g., varying pH, flow rate) [4] [5] |
Here are examples of how you can structure FAQs based on the information above.
Q: Our genome mining suggests we have the correct BGC, but we detect no this compound. What should we do?
Q: How can we be sure we are correctly identifying this compound in our fermentations?
Q: Our this compound yields are unstable between fermentation batches. How can we improve consistency?
The most specific information found confirms that This compound's BGC can be discovered using the Seq2PKS algorithm [2]. However, detailed, step-by-step laboratory protocols for its optimization were not available in the search results.
To build a more comprehensive knowledge base, I suggest you:
Here are answers to common questions researchers have about solvent extraction processes.
What is the most critical factor in solvent selection? The most critical factor is selectivity, which defines the solvent's ability to separate your target compound from similar chemicals in the mixture. A close second is the distribution coefficient, which predicts the theoretical maximum recovery yield [1].
How can I prevent emulsions from forming during extraction? You can prevent emulsions by:
When should I consider switching to a different solvent system? Consider a change if you encounter persistent emulsions, consistently low recovery rates, or highly variable results with your current system. This is also a good time to explore newer, greener solvents that might offer better performance for your specific application [1].
What are the main advantages of using green solvents like NADES or Supercritical CO₂? Natural Deep Eutectic Solvents (NADES) are biodegradable, have low toxicity, are easy to prepare, and are often low-cost [2]. Supercritical CO₂ is non-toxic, non-flammable, and separates easily from the extract without leaving residues; it also operates at low temperatures, minimizing the thermal degradation of heat-sensitive compounds [3] [4].
The following table outlines common problems, their potential causes, and recommended solutions based on general extraction principles.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Extraction Yield | Incorrect solvent polarity, insufficient extraction time, low temperature | Optimize solvent for target compound polarity; increase extraction time; optimize temperature to improve solubility without degradation [5] [3] |
| Poor Selectivity | Solvent co-extracts impurities, incorrect pH for ionizable compounds | Select solvent with higher selectivity; adjust pH to manipulate compound ionization and partitioning [6] [1] |
| Phase Separation Issues | Formation of stable emulsions, small density difference between phases, high solvent viscosity | Reduce mixing intensity; add salt; use centrifugation; adjust temperature; select solvent with more favorable physical properties [6] [1] |
| Degradation of Compound | Excessive temperature, prolonged exposure to light or oxygen, reactive solvent | Use milder temperatures (e.g., SFE, PLE); employ inert gas blankets; avoid reactive solvents [3] [4] |
When standard methods fail, a systematic approach to developing and optimizing a new extraction protocol is essential. The diagram below outlines this logical workflow.
| Strategy | Core Principle | Key Findings & Methodologies |
|---|
| Environmental Cues [1] | Altering specific physical or chemical culture conditions to trigger silent BGCs. | - Iron Salts: Addition of FeCl₃ or FeSO₄ triggered production of ferroverdins.
Here are detailed methodologies for the two primary experimental strategies.
This protocol is based on the principle that varying one factor at a time can lead to the discovery of optimal production conditions [1].
This protocol uses a specialized device to allow communication between microbes via volatile compounds, which can activate silent BGCs [2].
The following diagram illustrates the logical workflow for designing experiments to enhance this compound production, integrating the strategies discussed above.
The diagram below summarizes the conceptual signaling pathway of how external stimuli lead to the activation of the BGC and ultimately to the production of the target compound.
Q: Why is my target strain not producing this compound under standard laboratory conditions? A: This is a common scenario. The BGC for this compound is likely "silent" or "cryptic." The genes are present but not being expressed because the specific environmental or social signal that triggers them in its natural habitat is absent in the lab [1] [2].
Q: How do I choose a suitable helper strain for co-culture? A: Prioritize strains that are phylogenetically diverse or isolated from the same or a competing ecological niche as your producer strain. The interaction is often unpredictable, so empirical testing of several different helper strains is necessary [2].
Q: What is the most critical parameter in the OSMAC approach? A: There is no single most critical parameter; it varies by strain. Metal ion concentration (especially iron) and the choice of carbon/nitrogen sources in the growth medium are often highly influential and a good place to start [1].
Q: How do I know if this compound production has been successfully enhanced? A: You need analytical methods to compare production levels. Techniques like Ultra Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are essential. They allow you to detect, identify, and quantify this compound in your experimental extracts compared to a low-producing control [1] [2].
To build your knowledge base, you should focus on gathering and structuring information around the following core areas.
| Key Area of Concern | Example Root Causes | Recommended Preventative Measures |
|---|---|---|
| Chemical Degradation | Oxidation, hydrolysis, photolysis | Use of antioxidants, controlled pH, inert atmosphere (e.g., Argon), protection from light (amber vials) |
| Physical Instability | Polymorphic transition, crystallization, precipitation | Control of storage humidity and temperature, use of appropriate crystalline forms |
| Solution Instability | Poor solubility, precipitation over time | Use of co-solvents, surfactants, buffer optimization |
| Biological Contamination | Microbial growth in stock solutions | Use of sterile techniques, sterile filtration, preparation of fresh solutions |
Once you have the experimental details, you can use this Graphviz DOT language guide to create clear diagrams for your support materials.
I hope this structured framework provides a solid foundation for your project. The key is to systematically collect or generate the specific stability data for actiphenol and then populate this framework.
The table below summarizes the main endogenous strategies you can employ in the native host organism to activate a silent BGC [1].
| Strategy | Key Principle | Key Advantage | Key Limitation |
|---|---|---|---|
| Classical Genetics | Modify gene expression via mutagenesis (e.g., UV, transposon) or targeted engineering of global/cluster-specific regulators [1] [2]. | Can lead to permanent, stable activation; reverse genetics can link activation to a specific genetic change [1]. | Can be laborious; requires genetic tools and may not be suitable for all native producers [1] [3]. |
| Chemical Genetics (Epigenetic Modification) | Treat culture with small molecules that alter chromatin structure (e.g., HDAC or DNMT inhibitors) to change gene expression [1] [3]. | Simple "add-to-culture" approach; does not require genetic manipulation of the strain [3]. | Effects can be complex and unpredictable; may simultaneously induce and repress different BGCs [3]. |
| Culture Modalities (OSMAC & Co-culture) | Simulate natural environmental cues by varying physical/chemical growth conditions (OSMAC) or cultivating with other microbes [1] [3]. | Simple and low-tech; can reveal metabolites produced under specific environmental conditions [1]. | Can be labor-intensive, requiring screening of many conditions; inducing signals are often unknown [3]. |
This is a straightforward method to begin with, as it requires no genetic modification of your strain.
This genetic approach is powerful for activating multiple silent pathways simultaneously.
adpA, an AraC-family transcriptional factor in Streptomyces [2].adpA gene (or its DNA-binding domain) into an expression plasmid under a strong promoter (e.g., moeE5p) [2].adpA may be more effective than its DNA-binding domain alone, though the latter can sometimes suffice [2]. Ensure the promoter is functional in your host.The following diagram illustrates a logical workflow for selecting and applying these methods, from initial screening to metabolite identification.
Q1: What is the simplest method to start with when trying to activate a silent BGC? A1: The simplest initial approach is the OSMAC method, as it only requires varying standard laboratory culture conditions. Simultaneously, you can run a screen using epigenetic modifiers, which is a low-effort "add-in" experiment [1] [3].
Q2: Why might a genetically engineered strain still not produce the target metabolite? A2: Successful production requires not only gene expression but also the availability of essential precursors and cofactors in the host. The metabolic network might need to be engineered to supply these building blocks. Furthermore, the BGC might contain resistance genes that need to be co-expressed [1].
Q3: Our HPLC-MS data shows a very complex profile after induction. How can we pinpoint the new metabolite? A3: Use comparative metabolomics software (e.g., XCMS Online, GNPS) to align chromatograms from test and control samples. These tools can highlight features (mass peaks) that are statistically more abundant in the test sample, guiding your isolation efforts [1].
Here are some common challenges and their evidence-based solutions from recent studies on Streptomyces pratensis and related strains.
| Problem | Possible Cause | Recommended Solution | Key Parameters & Expected Outcome |
|---|---|---|---|
| Low mycelial biomass yield [1] | Suboptimal medium composition; poor carbon/nitrogen sources. | Optimize medium using statistical design. Use corn flour (carbon) and yeast extract (nitrogen) [1] [2]. Critical trace elements: ZnSO₄·7H₂O [1] [2]. | Mycelial dry weight: Increased from 2.13 g/L to 8.12 g/L [1]. |
| Low antifungal metabolite production [1] [3] | Non-ideal physical conditions (pH, temperature, agitation); insufficient precursors. | Optimize conditions: Temperature: 25-31°C; pH: 6.5-8.0; Agitation: 150-180 rpm [1] [3] [4]. | Antifungal rate against *F. graminearum*: Increased from 67.36% to 82.2% [1]. |
| Inconsistent fermentation results | Inaccurate inoculation preparation. | Standardize spore suspension from 5-7 day old cultures on solid media (e.g., Mannitol Soybean agar). Use 1-4% (v/v) inoculum in 100 mL medium/250 mL flask [1] [5] [6]. | Reliable and reproducible seed culture growth [5]. |
| Poor sporulation or slow growth | Incorrect storage or loss of strain viability. | For long-term storage, prepare spore glycerol stocks and store at -80°C. For short-term, store grown cultures on agar plates at 4°C for 2-8 weeks [5]. | Strains remain viable for several years [5]. |
Q1: What is the most effective statistical approach for medium optimization? A systematic methodology is highly effective [1] [3]:
Q2: Can genetic engineering be combined with fermentation optimization?
Yes. This powerful strategy can further enhance bioactive compound production. For example, in S. pratensis S10, the disruption of a negative regulatory gene (tetR) increased antifungal activity. This enhanced effect was even greater when the mutant strain was cultured in the optimized fermentation medium [1] [2].
Q3: How do I monitor the success of my fermentation optimization? Beyond final yield, track these process parameters:
Here are detailed methodologies for critical experiments cited in the guides.
This protocol ensures a consistent and viable starting culture for fermentation.
Procedure:
This protocol measures the direct inhibitory effect of your fermentation broth.
Procedure:
Inhibition Rate (%) = [(C - T) / C] × 100, where C is the growth diameter in the control, and T is the growth diameter in the treatment [3].The table below summarizes key quantitative results from recent studies for your reference.
| Strain | Optimized Medium Components | Optimized Culture Conditions | Key Improvement |
|---|
| *S. pratensis* S10 [1] [2] | Corn flour, Yeast extract, ZnSO₄·7H₂O | 28°C, 180 rpm | Mycelial dry weight: 2.13 → 8.12 g/L Antifungal rate: 67.36% → 82.2% | | *Streptomyces* sp. KN37 [3] [4] | Millet (20 g/L), Yeast extract (1 g/L), K₂HPO₄ (0.5 g/L) | 25°C, pH 8.0, 150 rpm, 9 days | Antifungal rate vs. R. solani: 27.33% → 59.53% Key metabolite (DSA): 16.28-fold increase | | *Streptomyces* sp. MFB27 [7] | ISP2 Medium | For growth: 33°C, pH 7.3, 110 rpm For metabolites: 31-32°C, pH 7.5-7.6, 112-120 rpm | Biomass and secondary metabolite production significantly enhanced. |
The table below outlines common challenges and general strategies in scaling up microbial fermentation, which are applicable to actiphenol production.
| Challenge Category | Specific Issues | Potential Strategies & Optimization Levers |
|---|---|---|
| Strain & Biosynthesis | Low native production yield; unknown biosynthetic pathway. | Strain Engineering: Overexpress key gene clusters (e.g., using Seq2PKS for prediction [1]). Co-cultivation to elicit silent gene clusters [2]. |
| Process Parameters | Achieving optimal pH, temperature, dissolved oxygen (DO), and nutrient levels at large scale. | Data Collection: Comprehensive monitoring of temperature, pH, nutrient levels [3]. Use of Design of Experiments (DoE) to understand parameter interactions. |
| Bioreactor Operation | Inhomogeneous mixing leading to gradients in nutrients, pH, and dissolved CO₂; shear stress on cells [4]. | Scale-Down Models: Use small-scale bioreactors to mimic large-scale conditions for troubleshooting [4]. Constant Power Input or Tip Speed during scale-up [4]. |
| Analytical & QC | Tracking process performance and ensuring product consistency. | Process Analytical Technology (PAT): Implement tools for real-time monitoring and control [5]. In-silico Modeling of bioseparations [5]. |
The following diagram outlines a general experimental workflow for scaling up the production of a natural product like this compound, from initial discovery to manufacturing. This workflow integrates the strategies mentioned above.
To develop more specific guidance, you could focus your research on the following areas:
The table below summarizes the available information on Actiphenol and contrasts it with other common antibiotic classes for which data is more extensive.
| Antibiotic / Compound | Class | Primary Mechanism of Action | Key Activity / Indication | Research Status |
|---|---|---|---|---|
| This compound | Not fully classified [1] | Not fully elucidated; suspected membrane disruption due to hemolytic activity [2] | Antifungal; general hemolysis (potential virulence factor) [2] | Early-stage research (natural product isolate) [1] |
| Polyene Antifungals (e.g., Amphotericin B, Filipin) | Macrolide Polyenes [2] | Binds to ergosterol in fungal membranes, forming pores and causing leakage [2] | Systemic fungal infections [2] | Clinically approved (some); well-established [2] | | Bactericidal Agents (e.g., Penicillins, Daptomycin) | Various (e.g., β-lactams, Lipopeptides) [3] | Directly kills bacteria by inhibiting cell wall synthesis or disrupting membrane [3] | Various bacterial infections [3] | Clinically approved; widely used [3] | | Bacteriostatic Agents (e.g., Tetracyclines, Linezolid) | Various (e.g., Tetracyclines, Oxazolidinones) [3] | Inhibits bacterial protein synthesis, halting growth [3] | Various bacterial infections [3] | Clinically approved; widely used [3] |
Available data on this compound primarily comes from studies identifying novel metabolites from Streptomyces strains.
The following workflow outlines a general methodology for the isolation and identification of antibiotics like this compound from microbial sources, based on procedures described in the research.
This compound is situated within the critical field of natural product discovery, which remains a vital source of new antibiotic leads in the face of growing antimicrobial resistance (AMR) [4].
Actiphenol and the actinomycin complex represent two distinct classes of bioactive compounds derived primarily from soil actinomycetes, particularly Streptomyces species. These natural products have garnered significant scientific interest due to their diverse biological activities and potential therapeutic applications. This compound, chemically identified as 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione, belongs to the class of glutarimide-containing polyketides (GPs) characterized by a six-membered glutarimide ring (2,6-piperidinedione) and a polyketide side chain [1] [2]. Meanwhile, the actinomycin complex comprises several closely related compounds, primarily actinomycin C1, C2, and C3, which are chromopeptides featuring a phenoxazine chromophore linked to two cyclic pentapeptides [3].
The rediscovery of these compounds from unexplored regions like the Kashmir Himalayas highlights the continued importance of natural product exploration in drug development [3]. Both this compound and actinomycin complex demonstrate potent antimicrobial properties, with particular significance in an era of increasing antimicrobial resistance. Additionally, their diverse mechanisms of action against cancer cells, including targeting cancer stem cells (CSCs) and DNA interactions, position them as valuable compounds for oncological research and potential combination therapies [4] [5]. This comparative analysis aims to objectively evaluate their performance characteristics, mechanisms, and research applications through examination of experimental data and methodologies.
Table 1: Comparative Chemical Properties of this compound and Actinomycin Complex
| Property | This compound | Actinomycin Complex |
|---|---|---|
| Chemical Formula | C15H17NO4 [1] | Variable (C₁, C₂, C₃ variants) [3] |
| Molecular Weight | 275.30 g/mol [1] | ~1255 g/mol (actinomycin D) |
| Structural Class | Glutarimide-containing polyketide [2] | Chromopeptide with phenoxazine ring [3] |
| Key Structural Features | Glutarimide ring, aromatic phenol, ketone functionality | Phenoxazine chromophore, two cyclic pentapeptide chains [3] |
| Solubility | Limited water solubility | Moderate water solubility |
The structural diversity between these compounds underlies their different biological activities and mechanisms. This compound's relatively simpler molecular architecture compared to the complex peptide-based structure of actinomycins influences not only their biological targets but also their pharmacokinetic properties and research applications [3] [1].
Table 2: Comparative Biological Activities of this compound and Actinomycin Complex
| Activity Parameter | This compound | Actinomycin C1, C2, C3 |
|---|---|---|
| Anti-Staphylococcal Activity | Moderate activity against S. aureus [3] | Potent activity (MIC: 0.25 μg/ml against S. aureus ATCC 29213) [3] |
| Anti-Tuberculosis Activity | Not specifically reported | Highly potent (MIC: 0.062 μg/ml against M. tuberculosis H37Rv) [3] |
| Anticancer Activity | Limited direct data | Multiple mechanisms: transcriptional inhibition, Mcl-1 downregulation, CSC targeting [4] [5] |
| Synergistic Potential | Not fully characterized | Strong synergism with ABT-737, echinomycin, telmisartan [4] [6] [5] |
| CSC Targeting | Not established | Significant activity against lung cancer stem cells [5] |
The experimental data reveal that while both compounds exhibit antimicrobial properties, the actinomycin complex demonstrates superior potency against specific pathogens, particularly Staphylococcus aureus and Mycobacterium tuberculosis [3]. Furthermore, actinomycins have been more extensively characterized for their anticancer applications, with multiple identified mechanisms of action and documented synergistic potential with other therapeutic agents [4] [6] [5].
The actinomycin complex, particularly actinomycin D, exhibits multiple mechanisms of action that contribute to its biological activity:
Transcriptional Inhibition: Actinomycin D functions as a potent transcriptional inhibitor by binding to DNA through intercalation, specifically targeting deoxyguanosine residues, thereby blocking the progression of RNA polymerases [7] [5]. This binding preferentially occurs at d(GC) sites in DNA hairpins, with structural studies revealing that the drug intercalates exclusively at single d(GC) steps while maintaining the pentapeptide ring structure in the minor groove [7].
Mcl-1 Downregulation: A significant mechanism underlying actinomycin D's anticancer activity involves the rapid downregulation of anti-apoptotic myeloid leukemia cell differentiation protein (Mcl-1) [4]. This dramatic decrease in both Mcl-1 mRNA and protein expression represents a key event in promoting apoptosis, particularly in combination with other therapeutic agents. Mcl-1 overexpression has been shown to confer resistance to actinomycin D-induced cell death, confirming the importance of this pathway [4].
Cancer Stem Cell Targeting: Actinomycin D demonstrates specific activity against cancer stem cells (CSCs), which are implicated in drug resistance and cancer recurrence. When combined with telmisartan, actinomycin D effectively targets lung CSCs through inhibition of the Wnt/β-catenin pathway, reducing active β-catenin levels in tumors [5].
Synergistic DNA Binding: Recent research has revealed that actinomycin D can exhibit cooperative binding with other DNA-intercalating agents like echinomycin to DNA mismatch sites, particularly thymine-related T:T mismatches. This synergistic binding creates enhanced stability of DNA duplex-drug complexes through stacking interactions between the different drug molecules [6].
The following diagram illustrates the multifaceted mechanism of action of actinomycin D:
While less extensively characterized than actinomycin complex, this compound demonstrates notable antimicrobial activity against bacterial pathogens, though with lower potency compared to actinomycin C compounds [3]. As a member of the glutarimide-containing polyketides, this class of compounds generally exhibits diverse biological activities including antifungal, antibacterial, antitumor, and other biological effects [2]. The specific molecular targets of this compound require further investigation, though its structural similarity to other glutarimide-containing compounds suggests potential protein-binding capabilities and possible interference with cellular signaling pathways.
The isolation and purification of both this compound and actinomycin complex from soil actinomycetes follow similar initial protocols with modifications in purification steps:
Strain Isolation and Fermentation: Actinomycete strains are initially isolated from soil samples (e.g., from unexplored regions of Kashmir Himalayas) and grown in appropriate media. A total of 121 morphologically different actinomycete strains were isolated in one study, with the promising strain identified as Streptomyces pratensis IIIM06 [3]. Fermentation is conducted in large-scale cultures with optimal aeration and nutrient conditions to maximize metabolite production.
Extraction Process: The fermented broth is extracted with ethyl acetate, which effectively captures both this compound and actinomycin compounds. The organic phase is separated and concentrated under reduced temperature and pressure to prevent compound degradation [3].
Compound Separation: The concentrated extract is subjected to various chromatography techniques, including:
Structure Elucidation: Isolated compounds are characterized using:
The evaluation of antimicrobial properties follows standardized microbiological protocols:
Various experimental approaches are employed to elucidate the mechanisms of action:
The following diagram illustrates the experimental workflow for evaluating anticancer mechanisms:
The actinomycin complex demonstrates diverse research applications and significant therapeutic potential:
Cancer Stem Cell Targeting: Actinomycin D exhibits potent activity against lung cancer stem cells when combined with telmisartan, significantly reducing tumor growth in both syngeneic and xenograft mouse models. This combination therapy targets the Wnt/β-catenin pathway, effectively reducing active β-catenin levels in tumors [5].
Synergistic Combination Therapies: Actinomycin D demonstrates enhanced efficacy when combined with other agents:
Transcriptional Regulation Studies: As a potent transcriptional inhibitor, actinomycin D serves as a valuable research tool for investigating transcription-dependent processes in various experimental systems [5].
Cell Cycle Studies: At low concentrations (1 nM), actinomycin D induces G1 phase cell cycle arrest in transformed cell lines, providing insights into cell cycle regulation and potential selective targeting of transformed cells [8].
While less extensively studied than actinomycin complex, this compound offers several research applications:
Antimicrobial Research: Serves as a model compound for studying structure-activity relationships among glutarimide-containing antibiotics, particularly against Gram-positive pathogens [3].
Biosynthetic Studies: As a glutarimide-containing polyketide, this compound provides insights into the biosynthetic pathways of this compound class, with potential applications in combinatorial biosynthesis and metabolic engineering [2] [9].
Chemical Biology Tool: May serve as a structural scaffold for developing more potent analogs through medicinal chemistry approaches, particularly given the documented bioactivities of various glutarimide-containing natural products [2].
The comprehensive comparison of this compound and actinomycin complex reveals distinct profiles with specific research applications:
Potency and Spectrum: The actinomycin complex demonstrates superior potency in both antimicrobial and anticancer contexts, with well-documented activity at nanomolar concentrations against diverse targets [3] [4]. This compound shows more moderate biological effects, suggesting different research applications.
Mechanistic Understanding: Actinomycins benefit from extensive mechanistic studies elucidating multiple pathways of action, including transcriptional inhibition, Mcl-1 downregulation, DNA damage responses, and cancer stem cell targeting [4] [5]. This compound's mechanisms remain less characterized, representing an area for future investigation.
Therapeutic Potential: The well-documented synergistic relationships of actinomycin D with other therapeutic agents (ABT-737, echinomycin, telmisartan) highlight its potential in combination therapies targeting specific resistance mechanisms [4] [6] [5].
Research Versatility: Actinomycin D serves multiple roles in basic research, from transcriptional inhibition studies to cancer stem cell investigations, while this compound currently offers more limited research applications primarily in antimicrobial studies and natural product biosynthesis [3] [2].
Several promising research directions emerge from this comparative analysis:
Mechanism Elucidation: Further studies to clarify this compound's molecular targets and mechanisms of action would help position its research utility relative to more characterized compounds like actinomycins.
Structural Optimization: Both compounds offer opportunities for medicinal chemistry optimization to enhance potency, reduce potential toxicity, and improve pharmaceutical properties.
Expanded Combination Studies: The success of actinomycin D in combination therapies suggests value in exploring additional drug partnerships that might leverage its multiple mechanisms of action.
Biosynthetic Engineering: Advances in understanding the biosynthetic pathways of both compounds, particularly through tools like Seq2PKS for polyketides, enable bioengineering approaches to produce novel analogs [9].
The following table synthesizes quantitative data from a comparative study that tested eight natural products against the anti-inflammatory drug prednisolone in various in vitro assays [1]. The "performance profile" refers to the compound's effectiveness in inhibiting the specific inflammatory marker or process in the assay.
| Compound | Inhibition of TNF-α & IL-6 (Macrophages) | Inhibition of IL-8 (Colon Epithelial Cells) | Inhibition of ROS (PMNs) | Inhibition of Platelet Activation (Whole Blood) |
|---|---|---|---|---|
| Prednisolone (Reference Drug) | Effective | Effective | Effective | Effective |
| Curcumin | Effective | Effective | -- | -- |
| Berberine Chloride | Effective | Effective | -- | -- |
| Epigallocatechin Gallate (EGCG) | Effective | Effective | -- | -- |
| Other tested compounds (e.g., Resveratrol, Quercetin) | Varied performance; less consistently effective across multiple pathways compared to the top three natural products listed above. |
Table Notes:
The data in the table above was generated using standardized in vitro protocols. Here are the detailed methodologies for the key experiments cited [1].
1. TNF-α and IL-6 Expression in Macrophages
2. IL-8 Expression in Colon Epithelial Cells
3. ROS Production in Polymorphonuclear Leukocytes (PMNs)
4. Platelet Activation in Whole Blood
Many natural products, including polyphenols, exert their effects by modulating key cellular signaling pathways. The diagram below illustrates the common pathways involved in the neurotrophic and anti-inflammatory actions of compounds like curcumin, EGCG, and others, as identified in the research [2] [3].
Diagram Title: Key Signaling Pathways for Polyphenol Bioactivity
This diagram shows how various polyphenols can promote neuronal survival and combat inflammation by targeting multiple pathways simultaneously [2] [3]. For instance:
Since specific data on actiphenol is lacking, here are some practical steps you can take to advance your research:
Actiphenol was not isolated using conventional laboratory techniques but was identified through a bioinformatics and machine learning pipeline called Seq2PKS [1].
The table below summarizes the core experimental protocol for this discovery method:
| Protocol Aspect | Description |
|---|---|
| Primary Method | Computational prediction & MS-based validation [1] |
| Genome Mining Tool | Seq2PKS algorithm [1] |
| Key Steps | 1. Annotate polyketide synthase (PKS) domains from gene clusters. 2. Predict substrate specificity using a machine learning model (Extra-tree algorithm). 3. Predict the assembly pathway of the polyketide chain. 4. Apply rules for post-assembly modifications. 5. Generate millions of putative structures and identify the correct one by searching against mass spectrometry (MS) data [1]. | | Validation | Variable mass spectral database search (using Dereplicator+) to match the predicted structure with experimental MS data [1]. | | Sample Source | Actinobacteria genomes from public datasets [1]. |
This workflow represents a significant shift from bioactivity-guided purification to a targeted, in-silico prediction model for natural product discovery [1].
While not used for this compound, traditional methods for isolating complex phenolic compounds like polyketides are well-established. The following diagram illustrates a generalized workflow for their isolation and purification.
This workflow often employs various chromatographic techniques, which are compared in the table below.
| Method | Principle | Typical Use Case | Key Considerations |
|---|---|---|---|
| Column Chromatography [2] | Separation based on differential adsorption to a stationary phase. | Initial fractionation of crude extracts. | Low resolution, high solvent consumption, but scalable and low-cost. |
| Medium-Pressure Liquid Chromatography (MPLC) [2] | Similar to column chromatography, but with pressurized solvent flow. | Intermediate purification of semi-pure fractions. | Higher flow rates and better resolution than standard column chromatography. |
| High-Performance Liquid Chromatography (HPLC) [2] | High-pressure forced flow through a column with a fine particles. | Final purification step to obtain pure compounds. | High resolution, reproducibility, and efficiency; requires specialized equipment. |
| Counter-Current Chromatography (CCC/HPCCC) [2] | Liquid-liquid partition without a solid stationary phase. | Separation of complex mixtures with high recovery rates. | Avoids irreversible adsorption, excellent for sensitive compounds; technically complex. |
The discovery of this compound highlights a modern paradigm. For your research, consider these points: